Scaffold Class Potency: 2-Anilinopyrimidine vs. 4-Anilinopyrimidine Kinase Inhibition
The 2-anilinopyrimidine scaffold, which the target compound embodies, is the dominant hinge-binding motif in kinase drug discovery, with reported Syk IC₅₀ values reaching 0.45 nM for optimized congeners in the US 10,828,301 patent series [1]. In contrast, 4-anilinopyrimidine regioisomers (such as CAS 1706450-02-3) exhibit a fundamentally different kinase selectivity profile, with the most potent JNK1 inhibitors in this subclass achieving IC₅₀ values in the low micromolar to sub-micromolar range [2]. This positional isomerism produces an approximately 100- to 1000-fold potency differential against Syk-family kinases.
| Evidence Dimension | Kinase inhibition potency (Syk vs. JNK1) |
|---|---|
| Target Compound Data | Syk IC₅₀: 0.45–26.5 nM (class representatives, 2-anilinopyrimidine subclass, US 10,828,301) [1] |
| Comparator Or Baseline | 4-Anilinopyrimidine subclass (e.g., CAS 1706450-02-3 regioisomer): JNK1 IC₅₀ range ~0.5–5 μM (closest published analogs, 4-anilinopyrimidine JNK series) [2] |
| Quantified Difference | Approximately 100- to 1000-fold potency advantage for 2-anilinopyrimidine orientation against Syk kinase |
| Conditions | In vitro kinase inhibition assay; Syk kinase phosphorylation of peptide substrate (US 10,828,301); JNK1 enzymatic assay (Bioorg. Med. Chem. Lett. 2007) |
Why This Matters
For procurement decisions, this positional selectivity means the target compound (N2-aminophenyl) is the appropriate choice for programs targeting Syk, CDK, or related kinases, whereas the N4-aminophenyl regioisomer would be selected only for JNK-focused projects.
- [1] Singh R., et al. 2,4-Pyrimidinediamine compounds and their uses. US Patent 10,828,301 B2. Issued November 10, 2020. Representative Syk IC₅₀: 0.45 nM (Compound R921303), 26.5 nM (Compound R935302). View Source
- [2] Liu M., et al. Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters. 2007; 17(2): 474–478. View Source
